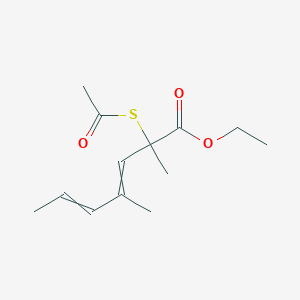![molecular formula C17H12N2O13S3 B12590549 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid CAS No. 627862-90-2](/img/structure/B12590549.png)
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is a complex organic compound known for its unique structural features and diverse applications. It is characterized by the presence of multiple functional groups, including hydroxyl, sulfonic acid, and hydrazone moieties, which contribute to its reactivity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid typically involves the condensation of 8-hydroxy-1-oxo-3,6-disulfonaphthalene-2(1H)-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including purification and isolation of intermediates to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound. The use of advanced reactors and automated systems ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted sulfonic acid derivatives. These products have distinct properties and applications in various fields .
科学的研究の応用
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form strong interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The hydrazone linkage plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2-ylidene)hydrazinyl]cyclohexa-2,4-dien-1-ylidene-oxoarsenic
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid stands out due to its multiple functional groups, which confer a higher degree of reactivity and versatility. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
627862-90-2 |
|---|---|
分子式 |
C17H12N2O13S3 |
分子量 |
548.5 g/mol |
IUPAC名 |
4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-sulfobenzoic acid |
InChI |
InChI=1S/C17H12N2O13S3/c20-11-6-9(33(24,25)26)3-8-5-13(35(30,31)32)15(16(21)14(8)11)19-18-10-2-1-7(17(22)23)4-12(10)34(27,28)29/h1-6,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChIキー |
OAAKOSWLKAQXQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
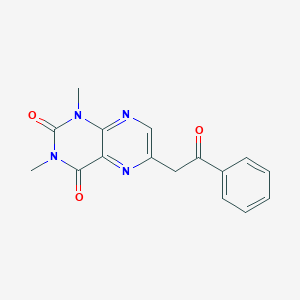
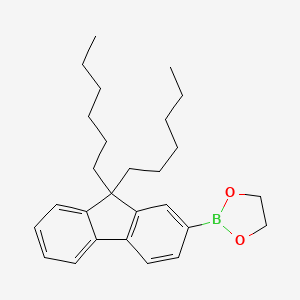
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
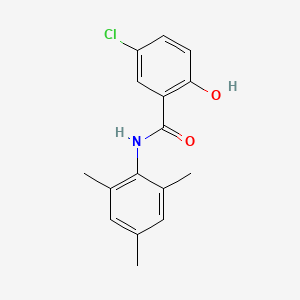
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

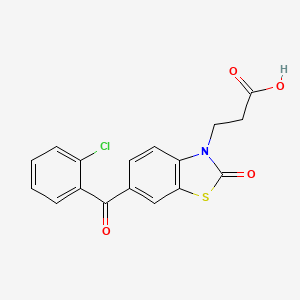
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
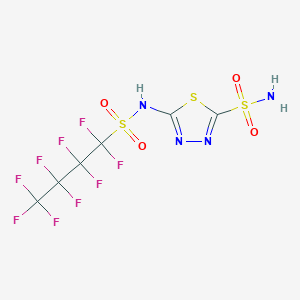
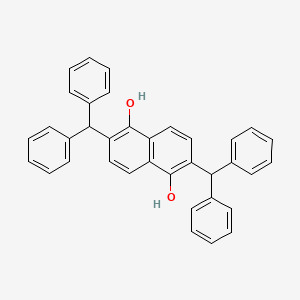
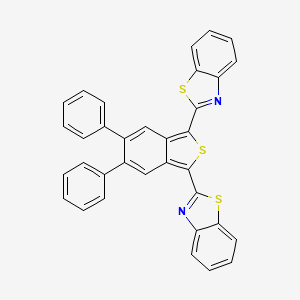
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
